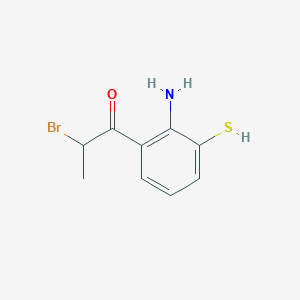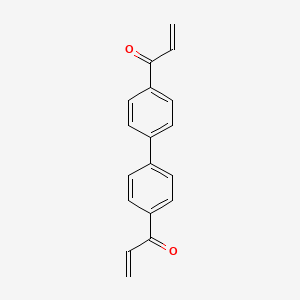
4a(2),4a(2)a(2)a(2)-Biacrylophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis(acryloyl)biphenyl is an organic compound with the molecular formula C18H14O4. It is characterized by two acryloyl groups attached to a biphenyl core. This compound is known for its white powder appearance and has a molecular weight of 294.3 g/mol . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4,4’-Bis(acryloyl)biphenyl typically involves the reaction of biphenyl with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
4,4’-Bis(acryloyl)biphenyl undergoes various chemical reactions, including:
Polymerization: The acryloyl groups can participate in free radical polymerization, forming cross-linked polymers.
Substitution Reactions: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester bonds in the acryloyl groups can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.
Common reagents used in these reactions include radical initiators for polymerization, electrophiles for substitution reactions, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4,4’-Bis(acryloyl)biphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique mechanical and thermal properties.
Biology: The compound can be used to create hydrogels for tissue engineering and drug delivery systems.
Medicine: Its derivatives are explored for potential use in medical devices and as drug carriers.
Industry: It is used in the production of high-performance materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of 4,4’-Bis(acryloyl)biphenyl primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyl groups react with radical initiators to form polymers, which can be tailored for specific applications by adjusting the reaction conditions and monomer ratios .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-Bis(acryloyl)biphenyl include:
4,4’-Bis(methacryloyl)biphenyl: Similar structure but with methacryloyl groups, offering different polymerization kinetics.
4,4’-Bis(acryloyl)diphenyl ether: Contains an ether linkage, providing different mechanical properties in polymers.
4,4’-Bis(acryloyl)stilbene: Features a stilbene core, which can impart unique optical properties to the resulting polymers.
The uniqueness of 4,4’-Bis(acryloyl)biphenyl lies in its biphenyl core, which provides rigidity and stability to the polymers formed, making it suitable for high-performance applications .
Eigenschaften
CAS-Nummer |
7664-58-6 |
|---|---|
Molekularformel |
C18H14O2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-[4-(4-prop-2-enoylphenyl)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H14O2/c1-3-17(19)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(20)4-2/h3-12H,1-2H2 |
InChI-Schlüssel |
IZLRPQRQONBXOF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


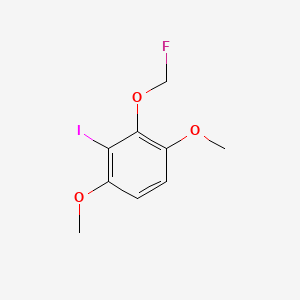
![Phenanthro[9,10-d]oxazole, 2-(4-chlorophenyl)-](/img/structure/B14064014.png)


![Stannane, tributyl[1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]ethenyl]-](/img/structure/B14064034.png)
![2-[3-(1,1-Difluoro-ethyl)-5-fluoro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B14064042.png)

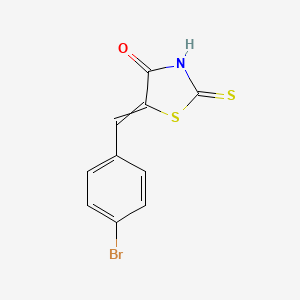

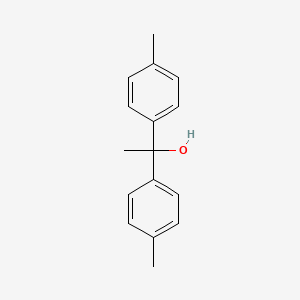

![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)
